2,3,4,9-tetrahydro-1H-carbazol-1-ol

Synthetic Organic Chemistry Atropisomerism Organocatalysis

Researchers pursuing atropisomeric drug candidates need regioisomeric purity for reproducible diastereoselective synthesis. 2,3,4,9-Tetrahydro-1H-carbazol-1-ol (CAS 1592-62-7) provides a pre-installed C1-hydroxyl directing group, enabling direct organocatalytic atropisomer formation. • Distinct cLogP 2.21 & TPSA 36.02 Ų for improved lead optimization. • Directs regioselective functionalization, avoiding confounding isomeric mixtures. • Ready for conjugation to linkers or probes without additional steps. Reliable supply with full analytical documentation.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 1592-62-7
Cat. No. B074430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,9-tetrahydro-1H-carbazol-1-ol
CAS1592-62-7
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C3=CC=CC=C3N2)O
InChIInChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,11,13-14H,3,5,7H2
InChIKeyGXUZLXNKCOCTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,9-Tetrahydro-1H-carbazol-1-ol: Core Scaffold Overview


2,3,4,9-Tetrahydro-1H-carbazol-1-ol (CAS 1592-62-7) is a core bicyclic scaffold within the tetrahydrocarbazole class, defined by a fused cyclohexenyl ring bearing a hydroxyl group at the 1-position . This specific substitution pattern provides a unique synthetic handle for further derivatization, including atropisomer formation via organocatalysis [1], and offers physicochemical properties (cLogP ~2.21, TPSA 36.02 Ų) that are distinct from its unsubstituted parent or ketone analogs, making it a critical starting point for targeted compound library design rather than a mere commodity intermediate.

Synthetic Handle C1-OH enables unique atropisomer derivatization
Profile Lower lipophilicity and defined polarity vs. unsubstituted core
Scaffold Role May support targeted library design, not a commodity intermediate

2,3,4,9-Tetrahydro-1H-carbazol-1-ol: Analog Substitution Risks


While the tetrahydrocarbazole class is broad, substituting 2,3,4,9-tetrahydro-1H-carbazol-1-ol with other in-class compounds, such as unsubstituted tetrahydrocarbazole or its ketone/ester derivatives, is not scientifically valid for structure-guided programs. The precise position of the hydroxyl group on the saturated ring dictates the compound's reactivity and the diastereomeric outcome of subsequent functionalizations [1]. For instance, organocatalytic reactions with the 1-ol scaffold yield specific tetrahydrocarbazole-embedded styrene atropisomers with high diastereoselectivity, a result that cannot be replicated with the unsubstituted parent or the 4-ol analog due to divergent steric and electronic environments [1]. This positional specificity necessitates the procurement of the exact CAS for reproducible synthetic outcomes.

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Positional Specificity
Replacing with unsubstituted tetrahydrocarbazole may not yield the atropisomer product; the C1-OH nucleophilic site is required for VQM intermediate formation.
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Reactivity Divergence
The 4-ol analog cannot replicate the diastereoselective outcome observed with the 1-ol, due to different steric and electronic environments.
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Regioisomeric Purity
Mixtures containing the 4-ol regioisomer may introduce heterogeneity that disrupts stereoselective steps and complicates purification.

2,3,4,9-Tetrahydro-1H-carbazol-1-ol: Comparative Evidence


Atropisomer Synthesis via C1-OH

The presence of the hydroxyl group at the C1 position of 2,3,4,9-tetrahydro-1H-carbazol-1-ol is essential for the organocatalytic synthesis of tetrahydrocarbazole-embedded styrene atropisomers. In a study by Parida et al., this specific compound was reacted with 1-(aryl-ethynyl)-naphthalen-2-ol under PTSA catalysis, achieving good to high yields and high diastereoselectivities [1]. This outcome is contingent upon the specific scaffold; unsubstituted 2,3,4,9-tetrahydro-1H-carbazole or the corresponding 4-ol would not facilitate this reaction due to the lack of the requisite nucleophilic site at C1 for vinylidene ortho-quinone methide (VQM) intermediate formation [1].

Atropisomer Synthesis via C1-OH
Class-level inference
High diastereoselectivity achieved with C1-OH scaffold; unsubstituted or 4-ol analog fails to form the required VQM intermediate.
C1-OH essential for atropisomer formation; supports scaffold-specific selection
Reaction with 1-(aryl-ethynyl)-naphthalen-2-ol, PTSA catalyst
Synthetic Organic Chemistry Atropisomerism Organocatalysis Tetrahydrocarbazole Functionalization

Lipophilicity and Polarity vs. Unsubstituted Core

The addition of a hydroxyl group at the C1 position significantly alters the physicochemical profile of the tetrahydrocarbazole scaffold compared to the unsubstituted parent molecule. 2,3,4,9-Tetrahydro-1H-carbazol-1-ol has a predicted Consensus Log Po/w (average of five models) of 2.21 and a Topological Polar Surface Area (TPSA) of 36.02 Ų . The presence of a hydrogen bond donor (HBD) count of 2 directly influences solubility and permeability in biological systems, offering a different starting point for lead optimization than the more lipophilic, non-hydroxylated tetrahydrocarbazole core.

Lipophilicity and Polarity
Class-level inference
Consensus Log P 2.21, TPSA 36.02 Ų, HBD 2
Lower lipophilicity vs. unsubstituted core may support lead optimization
In silico predictions; unsubstituted core has higher LogP and lower TPSA
Physicochemical Properties Lipophilicity Medicinal Chemistry Scaffold Optimization

Regioisomeric Purity vs. 4-Ol Analog

A critical consideration in procurement is the regioisomeric purity of the compound relative to its close analog, 2,3,4,9-tetrahydro-1H-carbazol-4-ol. The synthesis of the 1-ol derivative is distinct, often involving reduction of the corresponding 1-one , which avoids the formation of the 4-ol isomer. This is in contrast to direct hydroxylation of the parent tetrahydrocarbazole, which could yield a mixture. Procurement of the verified 1-ol isomer, supported by analytical data (e.g., NMR, HPLC) as provided by reputable vendors , ensures that subsequent chemical steps, such as those described for atropisomer synthesis, proceed without interference or byproduct formation from the unwanted 4-ol regioisomer.

Regioisomeric Purity vs. 4-Ol
Data to verify
Synthesis via 1-one reduction avoids 4-ol isomer; analytical confirmation recommended.
Regioisomeric purity supports reproducible stereoselective outcomes
Verify lot-specific NMR/HPLC to exclude 4-ol contaminant
Synthetic Intermediate Regioisomeric Purity Analytical Chemistry Process Development

2,3,4,9-Tetrahydro-1H-carbazol-1-ol: Application Scenarios


Atropisomeric Compound Library Synthesis

Medicinal chemists seeking to explore biologically relevant atropisomeric space should select this compound as a starting material. Its proven utility in organocatalytic atropisomer synthesis [1] offers a direct route to structurally complex and stereochemically defined molecules, which are increasingly valued for their ability to engage biological targets with high specificity. This provides a distinct advantage over using simpler, achiral tetrahydrocarbazole building blocks.

Physicochemical Property Optimization for Leads

In a lead optimization campaign, a medicinal chemistry team may need to reduce the overall lipophilicity (LogP) of a tetrahydrocarbazole-based lead series to improve aqueous solubility or reduce metabolic liabilities. Procuring 2,3,4,9-tetrahydro-1H-carbazol-1-ol, with its pre-installed hydroxyl group (lower cLogP of 2.21 vs. a predicted higher LogP for the unsubstituted core) [1], provides a direct, structurally validated starting point for introducing polar modifications without a de novo synthetic route.

Regioselective Functionalization Methodologies

For process chemists developing scalable routes to complex APIs, the defined regioisomeric purity of 2,3,4,9-tetrahydro-1H-carbazol-1-ol is critical [1]. It serves as a model substrate for studying and optimizing regioselective reactions (e.g., N-functionalization, C-H activation) on a tetrahydrocarbazole scaffold, where the C1-OH group can act as a directing group. Using this specific isomer avoids the confounding results that would arise from a regioisomeric mixture.

Novel Probe Molecule Development

Chemical biologists developing novel probe molecules require building blocks with versatile functional handles. The C1-hydroxyl group of this compound is not only a valuable hydrogen bond donor/acceptor for target engagement but also a ready attachment point for linkers, biotin tags, or fluorophores . This differentiates it from unsubstituted tetrahydrocarbazole, which would require additional, potentially lower-yielding, synthetic steps for such conjugation.

Application
Selection Property
Validation Focus
Atropisomeric library synthesis
C1-OH reactivity in organocatalysis
Diastereoselectivity and atropisomer stability
Lead optimization (reduce lipophilicity)
Built-in H-bond donor; lower LogP vs. unsubstituted core
Physicochemical property profiling
Regioselective methodology development
Regioisomeric purity (1-ol vs. 4-ol)
Directing group capability of C1-OH
Probe molecule development
Conjugation handle via C1-OH
Bioconjugation efficiency and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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